3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride
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Overview
Description
3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected using thiophenol (PhSH) to yield the desired compound .
Chemical Reactions Analysis
3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The sulfone group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride can be compared with other similar compounds such as:
1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine: This compound has a similar structure but lacks the hydrochloride group.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine ring but have different heterocyclic systems.
The uniqueness of this compound lies in its combination of the piperazine and tetrahydrothiophene rings with a sulfone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperazin-1-ylthiolane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFABGRAQQENFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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